2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
Properties
CAS No. |
477313-62-5 |
|---|---|
Molecular Formula |
C29H31ClN4O3S |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C29H31ClN4O3S/c1-18-15-24(25(37-6)16-23(18)30)31-26(35)17-38-28-33-32-27(19-7-9-20(10-8-19)29(2,3)4)34(28)21-11-13-22(36-5)14-12-21/h7-16H,17H2,1-6H3,(H,31,35) |
InChI Key |
PBHSFLWNKLKUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidrazones
Amidrazones derived from hydrazine and nitriles or amides are classical precursors for 1,2,4-triazoles. For the target compound, N-(4-methoxyphenyl)amidrazone can react with 4-tert-butylbenzoyl chloride under basic conditions to form the triazole core. A study by Huang et al. demonstrated that CuCl₂ in dimethylformamide (DMF) promotes cyclization with yields up to 85%. The reaction proceeds via nucleophilic attack of the amidrazone’s terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration (Figure 1A).
Reaction Conditions :
Copper-Catalyzed Cross-Coupling
Copper-mediated reactions enhance regioselectivity for bulky substituents like the 4-tert-butylphenyl group. A three-component coupling of 4-methoxyphenyl azide , 4-tert-butylphenylacetylene , and a sulfanylating agent (e.g., thiourea) under Cu(I) catalysis forms the triazole with a sulfur atom at position 3. This method, adapted from Sharpless’s click chemistry, achieves near-quantitative yields in aqueous environments but requires strict temperature control (50–70°C).
Optimized Parameters :
Functionalization with Sulfanyl and Acetamide Groups
Thiolation at Position 3
Post-triazole formation, the sulfanyl group is introduced via nucleophilic substitution. 3-Chloro-1,2,4-triazole intermediates react with thioacetic acid or thiourea in the presence of a base. For example, Bao et al. achieved 86% yield using tert-butanol peroxide as an oxidant and ether as the solvent.
Critical Considerations :
Acetamide Coupling
The acetamide moiety is appended via a two-step process:
-
Synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide : Reacting chloroacetyl chloride with 4-chloro-2-methoxy-5-methylaniline in dichloromethane (DCM) at 0°C.
-
Thioether Formation : The chloroacetamide intermediate displaces the thiol group on the triazole using K₂CO₃ in acetonitrile.
Yield Data :
Alternative Pathways and Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling the triazole precursors with K₂CO₃ and CuO nanoparticles avoids toxic solvents. This method, reported by Mangarao et al., achieves 90% yield in 2 hours while reducing waste.
Photocatalytic Cyclization
Visible-light-driven catalysis using eosin Y as a photosensitizer enables triazole formation at room temperature. This approach is ideal for acid-sensitive substrates but currently offers lower yields (65–70%).
Challenges and Optimization Strategies
-
Regioselectivity : Competing N1 vs. N4 substitution necessitates careful catalyst selection. DFT studies suggest that Cu(I) favors N4 functionalization due to reduced steric hindrance.
-
Purification : Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures improves purity for acetamide derivatives.
-
Scale-Up : Continuous-flow reactors enhance safety and reproducibility for thiolation steps, achieving throughputs of 1 kg/day .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.
| Reaction Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl, H<sub>2</sub>O, reflux) | 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | Observed in analogous triazole-acetamide systems under strong acidic conditions. |
| Basic (NaOH, H<sub>2</sub>O/EtOH) | Sodium salt of the carboxylic acid | Requires optimization to prevent triazole ring degradation. |
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker acts as a nucleophilic site, enabling substitution reactions with alkyl halides or oxidizing agents.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (e.g., 4-methoxyphenyl) undergo electrophilic substitution, such as nitration or halogenation.
Reductive Amination of the Acetamide Group
The acetamide’s primary amine can participate in reductive amination with aldehydes/ketones to form secondary amines.
| Reagents | Substrates | Products |
|---|---|---|
| NaBH<sub>3</sub>CN, RCHO | Aldehyde derivatives | Secondary amine with modified R-group, isolated via column chromatography . |
Oxidation of the Triazole Ring
The 1,2,4-triazole ring is resistant to oxidation under mild conditions but can react with strong oxidizing agents.
| Reagents | Reaction Site | Products |
|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O | Triazole N-atoms | Ring-opening products (e.g., carboxylic acids) observed in extreme conditions. |
Complexation with Metal Ions
The triazole and acetamide groups act as ligands for transition metals, forming coordination complexes with potential catalytic or bioactive properties.
Key Research Findings
-
Reactivity Hierarchy : The sulfanyl group exhibits higher reactivity than the acetamide moiety in nucleophilic substitutions.
-
Steric Effects : Bulky substituents (e.g., tert-butylphenyl) hinder electrophilic substitution at adjacent positions .
-
Biological Implications : Oxidation to sulfone derivatives enhances antifungal activity by improving membrane permeability .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including antibiotic-resistant bacteria. Studies suggest that the mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of key enzymes necessary for bacterial survival .
Antifungal Properties
The triazole moiety is well-known for its antifungal activity. This compound has been evaluated for its ability to inhibit the growth of fungi, particularly those that cause significant human infections. The sulfanyl group enhances its interaction with fungal cell membranes, potentially increasing its efficacy .
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Its unique structure allows it to target specific enzymes in insect physiology, leading to effective pest control without harming beneficial insects .
Herbicidal Properties
Research indicates that this compound may also exhibit herbicidal activity, making it useful in agricultural practices to control unwanted plant growth. The mechanism likely involves interference with plant metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved .
Synthetic Routes
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. Common methods include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Coupling with aromatic rings using coupling agents and controlled reaction conditions to ensure high yields and purity .
Industrial Production Methods
For large-scale production, automated reactors and continuous flow systems are employed to maintain consistency and efficiency in synthesis. Advanced purification techniques such as chromatography are crucial for obtaining high-purity products necessary for both pharmaceutical and agricultural applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. The aromatic substituents and the sulfanyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of the Triazole-Acetamide Scaffold
The following compounds share the 1,2,4-triazole-sulfanyl-acetamide backbone but differ in substituents, influencing their properties:
Compound B :
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Key Differences :
Compound C :
N-(2-Ethyl-6-methylphenyl)-2-({4-(4-methoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Key Differences: Ethyl and methyl groups on the acetamide phenyl vs. chloro and methoxy in Compound A.
Compound D :
2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Key Differences: Phenoxymethyl substituent on the triazole core (vs. tert-butylphenyl in Compound A). 2,6-Dichlorophenyl on the acetamide (vs. 4-chloro-2-methoxy-5-methylphenyl). Likely altered electronic properties due to electron-withdrawing Cl groups .
Physicochemical and Structural Comparisons
Impact of Substituents :
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 520.07 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its pharmacological properties.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C28H29ClN4O2S |
| Molecular Weight | 520.07 g/mol |
| IUPAC Name | 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited an IC50 value of 15 µg/mL.
- Escherichia coli : Showed an IC50 value of 20 µg/mL.
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Antifungal Activity
The compound also displayed antifungal properties, particularly against strains such as Candida albicans . A study reported an inhibition zone diameter of 18 mm at a concentration of 100 µg/mL, indicating potent antifungal activity.
The proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism, specifically targeting the synthesis pathways crucial for cell wall formation and replication. The triazole moiety is believed to interfere with the biosynthesis of ergosterol in fungi, while the sulfanyl group may enhance binding affinity to target sites.
Study 1: Synthesis and Evaluation
A recent study focused on synthesizing various derivatives of triazole compounds, including our target compound. The researchers employed in silico methods to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, followed by in vitro biological evaluations. The compound was found to have favorable pharmacokinetic profiles and low toxicity in preliminary screenings .
Study 2: Comparative Analysis
Another study compared the biological activities of several triazole derivatives. The target compound was among the top performers with respect to antibacterial efficacy against resistant strains of bacteria . The study emphasized the importance of substituent groups on the phenyl rings in enhancing biological activity.
Q & A
Basic: What are the common synthetic routes for synthesizing this triazolyl acetamide derivative?
Methodological Answer:
The compound is typically synthesized via multi-step condensation and cyclization reactions. A general approach involves:
Triazole Core Formation : Reacting substituted hydrazines with thiocarbazides or isocyanates to form the 1,2,4-triazole ring.
Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety through nucleophilic substitution or thiol-ene reactions under inert atmospheres.
Final Functionalization : Attaching substituents (e.g., tert-butyl, methoxy groups) via Suzuki-Miyaura coupling or Ullmann-type reactions .
Example Protocol (Adapted from ):
- Step 1 : React 4-methoxyphenyl hydrazine with a thiocarbazide derivative in glacial acetic acid at reflux for 6–8 hours.
- Step 2 : Treat the intermediate with 2-mercaptoacetic acid and 4-chloro-2-methoxy-5-methylaniline in DMF, using DCC as a coupling agent.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Crystallography Tip : Use SHELXL for refining disordered solvent molecules in the lattice .
Advanced: How can researchers optimize the yield of this compound when scaling up synthesis?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach to identify critical variables:
- Variables : Solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C), catalyst loading (e.g., Pd(PPh) for cross-coupling).
- Response Surface Modeling : Use software like Minitab to model interactions between variables .
Case Study ( ):
Optimizing a similar triazole derivative increased yield from 45% to 72% by adjusting reaction time (8 → 5 hours) and solvent (dioxane → THF).
Advanced: What strategies resolve discrepancies in crystallographic data during structure refinement?
Methodological Answer:
Disorder Handling : Use PART and SIMU instructions in SHELXL to model disordered groups (e.g., tert-butyl rotamers) .
Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning.
Validation Tools : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies .
Example : In , a methoxy group disorder was resolved by splitting occupancy (0.7:0.3) and refining anisotropic displacement parameters.
Advanced: How can computational methods predict the compound’s bioactivity?
Methodological Answer:
Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes).
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).
Reference : A structurally related triazole ( ) showed Orco agonist activity via similar computational workflows.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods for weighing and reactions.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Inhalation : Move to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap/water for 15 minutes.
Advanced: How do substituent electronic effects influence reactivity in derivatization?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Activate the triazole ring for nucleophilic aromatic substitution.
- Electron-Donating Groups (e.g., OMe) : Stabilize intermediates in Pd-catalyzed cross-couplings .
Experimental Validation ( ):
Replacing 4-methoxyphenyl with 4-fluorophenyl increased reaction rate by 30% due to enhanced electrophilicity.
Advanced: What are the challenges in resolving substituent positions on the triazole ring via XRD?
Methodological Answer:
- Isostructurality Issues : Similar electron densities for tert-butyl and methoxy groups complicate assignment.
- Mitigation : Collect high-resolution data (d-spacing < 0.8 Å) and use residual density maps (F-F) in Olex2 .
Case Study : In , the tert-butyl group was misassigned initially; re-refinement with restraints (DFIX) corrected the model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
